6-(Methylamino)-4-pyrimidinecarboxylic acid
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Overview
Description
6-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylamino)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-(methylamino)pyrimidine with carbon dioxide under specific conditions to form the carboxylic acid derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(methylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(methylamino)pyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
- 6-methyl-2-(methylamino)pyrimidine
- 4-aminopyrimidine
- 2,4-diaminopyrimidine
Uniqueness
What sets 6-(methylamino)pyrimidine-4-carboxylic acid apart from these similar compounds is its specific functional groups and their positions on the pyrimidine ring.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-(methylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
QYBTWTVTOBNEKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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